benzo[d][1,3]dioxol-5-yl(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
The compound benzo[d][1,3]dioxol-5-yl(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a benzodioxole moiety linked via a methanone group to a 4,5-dihydroimidazole ring substituted with a (2-chlorobenzyl)thio group. This structure combines aromatic, heterocyclic, and sulfur-containing functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c19-14-4-2-1-3-13(14)10-25-18-20-7-8-21(18)17(22)12-5-6-15-16(9-12)24-11-23-15/h1-6,9H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBGGWZEIOZYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzo[d][1,3]dioxol-5-yl(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological properties, including antibacterial and anticancer activities, alongside relevant case studies and research findings.
Chemical Structure
The compound's structure is characterized by a benzo[d][1,3]dioxole moiety linked to an imidazole ring with a chlorobenzyl thioether substituent. This unique arrangement contributes to its pharmacological profile.
Antibacterial Activity
Research has demonstrated that derivatives of the benzo[d][1,3]dioxole structure exhibit notable antibacterial properties. A study involving 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole derivatives indicated high antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were as low as 80 nM against Sarcina and Staphylococcus aureus, suggesting potent antibacterial effects compared to standard drugs .
| Compound | MIC (nM) | Target Bacteria |
|---|---|---|
| 5-(benzo[d][1,3]dioxol-5-yl)-4e | 80 | Sarcina |
| 5-(benzo[d][1,3]dioxol-5-yl)-4e | 110 | Staphylococcus aureus |
| Hydroxypiperidinoethanone 6c | 90 | Sarcina |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that similar compounds derived from the benzo[d][1,3]dioxole framework can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways related to cell proliferation and survival .
Case Studies
- Antibacterial Screening : A series of synthesized compounds based on the benzo[d][1,3]dioxole structure were subjected to agar diffusion tests. The results indicated that these compounds could effectively inhibit bacterial growth, with some demonstrating superior activity compared to traditional antibiotics .
- Anticancer Mechanism Investigation : In a study focused on the anticancer properties of related compounds, researchers found that the introduction of the benzo[d][1,3]dioxole moiety significantly enhanced cytotoxicity against breast cancer cells by modulating apoptosis-related proteins .
Comparison with Similar Compounds
Key Observations :
- Compared to pyrazoline derivative 3s , the dihydroimidazole core may exhibit distinct electronic properties due to reduced ring strain and altered nitrogen lone-pair orientations.
- The (2-chlorobenzyl)thio group introduces steric bulk and lipophilicity compared to smaller thioethers (e.g., methylthio in 7f ), which could influence membrane permeability and metabolic stability.
Physicochemical Properties and Electronic Characteristics
Table 2: Theoretical Properties Based on Substituent Effects
Key Insights :
- The target compound’s lipophilicity (LogP ~3.5) is comparable to 3s , making both suitable for blood-brain barrier penetration.
Q & A
Q. What are the optimal synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions:
- Thiol formation : Reacting 2-chlorobenzyl chloride with sodium hydrosulfide under basic conditions to form the thiol intermediate .
- Imidazole ring construction : Cyclization of ethylenediamine derivatives with carbonyl reagents under reflux conditions .
- Coupling reactions : Using palladium catalysts to link the benzo[d][1,3]dioxol-5-yl moiety to the imidazole-thioether core . Critical parameters include temperature control (60–80°C for thiol formation) and inert atmospheres to prevent oxidation of the thioether group .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR for confirming the imidazole ring protons (δ 3.5–4.5 ppm) and aromatic protons from the dioxolane moiety (δ 6.7–7.2 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected at m/z 415.06) and fragmentation patterns .
- X-ray crystallography : For resolving stereochemistry and bond angles, particularly for the dihydroimidazole ring .
Q. How can purity challenges during synthesis be methodologically addressed?
- Recrystallization : Use dimethylformamide or ethanol for high-yield purification .
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients to separate sulfoxide byproducts .
- HPLC : Reverse-phase methods with C18 columns to confirm >95% purity .
Advanced Research Questions
Q. How do structural modifications at the 2-chlorobenzyl position affect binding affinity to target enzymes?
- Structure-Activity Relationship (SAR) studies : Replace the 2-chloro group with fluoro, methyl, or nitro substituents and assess inhibition of cytochrome P450 enzymes .
- Computational docking : Use software like AutoDock Vina to predict interactions with enzyme active sites, focusing on hydrophobic pockets and hydrogen bonding .
- Example data :
| Substituent | IC50 (µM) | Binding Energy (kcal/mol) |
|---|---|---|
| 2-Cl | 0.45 | -9.2 |
| 4-F | 1.2 | -7.8 |
| 3-NO2 | >10 | -5.3 |
| Data adapted from similar thiadiazole-dioxolane derivatives . |
Q. How can discrepancies between in vitro enzyme inhibition and in vivo efficacy be resolved?
- Pharmacokinetic profiling : Measure bioavailability (e.g., oral vs. intravenous administration) and plasma half-life in rodent models .
- Metabolite identification : Use LC-MS/MS to detect sulfone or hydroxylated derivatives that may reduce activity in vivo .
- Tissue distribution studies : Radiolabel the compound and track accumulation in target organs versus plasma .
Q. What are the implications of stereochemistry on pharmacokinetics, and how is it experimentally determined?
- Chiral HPLC : Separate enantiomers using amylose-based columns and polar organic mobile phases .
- Circular dichroism (CD) : Correlate optical activity with configurations of the dihydroimidazole ring .
- In vivo testing : Compare AUC (area under the curve) and clearance rates of enantiomers in pharmacokinetic studies .
Methodological Considerations
Q. What experimental designs are recommended for assessing environmental stability or biodegradation?
- OECD 301F test : Measure aerobic biodegradability in activated sludge over 28 days, monitoring CO2 evolution .
- Hydrolysis studies : Expose the compound to buffers at pH 3–9 and analyze degradation products via LC-MS .
Q. How can computational methods (e.g., DFT) predict the reactivity of the thioether group?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–S bond to predict susceptibility to oxidation .
- pH-dependent simulations : Model protonation states of the imidazole ring and their impact on thioether reactivity .
Contradictions and Resolutions
- Sulfone vs. thioether stability : reports sulfone formation via oxidation, while emphasizes thioether retention in biological assays. Resolution: Use stabilizing agents like antioxidants (e.g., BHT) during biological testing .
- Yield variability in coupling reactions : Palladium catalyst purity (e.g., Pd(PPh3)4 vs. PdCl2) significantly impacts efficiency. Standardize catalyst batches and pre-activate with ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
